![molecular formula C20H20N2O3 B5802767 N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5802767.png)
N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide, also known as NBFC, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. NBFC belongs to the class of benzofuran compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide involves the inhibition of specific signaling pathways and cellular processes. This compound has been shown to inhibit the activity of specific enzymes and proteins, including protein kinases and transcription factors, which play critical roles in various cellular processes. By inhibiting these enzymes and proteins, this compound can disrupt key signaling pathways and cellular processes, leading to the inhibition of cancer cell growth, inflammation, and viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and inhibition of viral replication. In addition, this compound has been shown to have minimal toxicity and side effects, making it an attractive candidate for therapeutic development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide is its high potency and specificity, which allows for the effective inhibition of specific cellular processes and signaling pathways. In addition, this compound has been shown to have minimal toxicity and side effects, making it a safe and effective candidate for therapeutic development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the development and application of N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide. One potential direction is the development of this compound-based therapies for cancer, inflammation, and viral infections. Another potential direction is the further elucidation of the molecular mechanisms underlying the activity of this compound, which could lead to the identification of new therapeutic targets and the development of more effective therapies. Additionally, the development of new synthetic methods for the production of this compound could lead to the development of more efficient and cost-effective production processes.
Métodos De Síntesis
The synthesis of N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide involves the reaction of 2-aminobenzophenone with isobutyl isocyanate in the presence of a catalyst. The resulting product is then purified by column chromatography to obtain the final compound in high purity.
Aplicaciones Científicas De Investigación
N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation. In viral infections, this compound has been shown to inhibit the replication of viruses by targeting specific viral proteins.
Propiedades
IUPAC Name |
N-[3-(2-methylpropylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13(2)12-21-19(23)15-7-5-8-16(10-15)22-20(24)18-11-14-6-3-4-9-17(14)25-18/h3-11,13H,12H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQGNQIRAMGAEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide](/img/structure/B5802688.png)
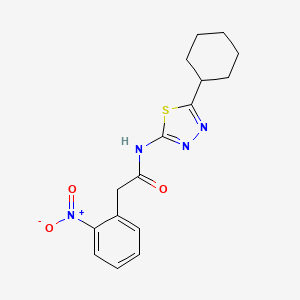
![N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide](/img/structure/B5802704.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamide](/img/structure/B5802707.png)
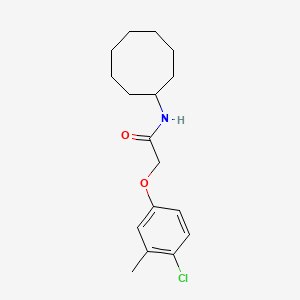
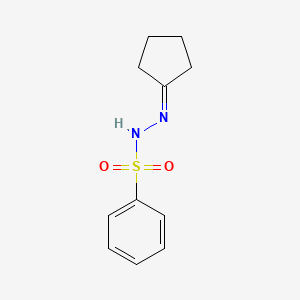
![N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5802732.png)
![2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide](/img/structure/B5802746.png)
![methyl 4-cyano-5-[(cyclohexylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5802755.png)
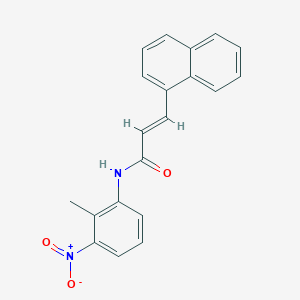
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5802778.png)
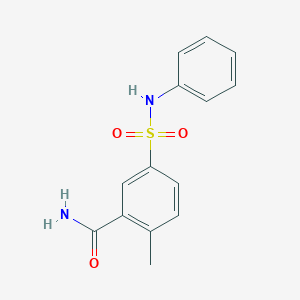
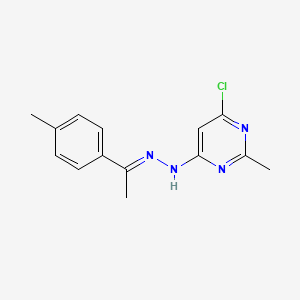
![N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5802794.png)